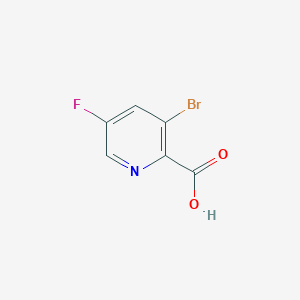

3-Bromo-5-fluoropyridine-2-carboxylic acid

Descripción

Molecular Structure and Classification

3-Bromo-5-fluoropyridine-2-carboxylic acid (C$$6$$H$$3$$BrFNO$$_2$$) is a halogenated heterocyclic compound featuring a pyridine core substituted at the 2-, 3-, and 5-positions with a carboxylic acid, bromine, and fluorine, respectively. Its molecular weight is 219.996 g/mol, and the structure adopts a planar aromatic framework characteristic of pyridine derivatives. The compound belongs to two distinct chemical classes:

- Halogenated pyridines , due to the presence of bromine and fluorine substituents.

- Picolinic acid derivatives , as it shares the 2-carboxylic acid functional group with picolinic acid (pyridine-2-carboxylic acid).

The electron-withdrawing effects of the bromine and fluorine atoms significantly influence the compound’s electronic properties, rendering it a potent electrophile in substitution reactions.

Historical Context in Halogenated Pyridine Chemistry

Halogenated pyridines have been pivotal in organic synthesis since the 19th century, with early methods relying on electrophilic aromatic substitution (EAS) and directed ortho-metalation. Traditional EAS approaches, however, faced challenges in regioselectivity, particularly for the 3- and 4-positions. The synthesis of this compound became feasible with advances in modern halogenation strategies, such as:

- Phosphine-mediated halogenation : Heterocyclic phosphines enable selective installation of halogens at the 4-position of pyridines, though 3-position selectivity remains challenging.

- Zincke imine intermediates : Temporary ring-opening of pyridines into azatriene intermediates allows precise 3-halogenation before recyclization.

These methods address historical limitations in accessing 3-halogenated pyridines, which are underrepresented in commercial catalogues compared to 2- and 4-halogenated isomers.

Significance in Heterocyclic Chemistry

As a tri-substituted pyridine, this compound serves as a versatile building block in medicinal and materials chemistry:

- Pharmaceutical applications : Halopyridines are critical intermediates in drug discovery, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups. For example, this compound could precursor kinase inhibitors or antiviral agents.

- Agrochemical development : Fluorinated pyridines enhance the bioavailability and metabolic stability of pesticides.

- Ligand design : The carboxylic acid group facilitates coordination to metal centers, making it useful in catalytic systems.

Relation to Picolinic Acid Derivatives

Picolinic acid (pyridine-2-carboxylic acid) is a natural metabolite involved in metal ion chelation and immune modulation. Introducing halogen atoms at the 3- and 5-positions alters its physicochemical properties:

| Property | Picolinic Acid | This compound |

|---|---|---|

| Molecular Formula | C$$6$$H$$5$$NO$$_2$$ | C$$6$$H$$3$$BrFNO$$_2$$ |

| Electron Density | Moderate | Reduced (electron-withdrawing halogens) |

| Reactivity | Nucleophilic carboxylate | Electrophilic aromatic centers |

The bromine and fluorine substituents enhance the compound’s utility in halogen-bonding interactions and radical reactions, which are less accessible with non-halogenated picolinic acids.

Nomenclature and Identification Systems

The compound is systematically identified as follows:

- IUPAC Name : this compound

- CAS Registry Number : 1189513-55-0

- SMILES : OC(=O)C1=NC=C(F)C=C1Br

- InChIKey : JNOJGNTXRVBLGR-UHFFFAOYSA-N

Regulatory databases classify it under the UNSPSC code 12352100, and its purity (≥97%) is verified via high-performance liquid chromatography (HPLC).

Propiedades

IUPAC Name |

3-bromo-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOJGNTXRVBLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694186 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189513-55-0 | |

| Record name | 3-Bromo-5-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Fluorination via Diazotization and Fluorination of Aminopyridines

A key step involves converting an amino group at the 5-position into fluorine by diazotization followed by fluorination using fluorinating reagents such as fluoroborates or tetrafluoroborate salts.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Dissolve 2-amino-5-substituted pyridine in acid (HCl, H2SO4, or HNO3) | Acid medium, 0–5°C | Formation of diazonium salt intermediate |

| 2. Add nitrous acid (generated in situ from NaNO2) | Maintain low temperature | Diazotization of amino group |

| 3. React with fluorination reagent (e.g., fluoroboric acid) | Mild temperature (<100°C), normal pressure | Replacement of diazonium group by fluorine, yielding 5-fluoropyridine derivative |

This method is advantageous due to mild conditions, good yields (>50%), and industrial scalability without requiring chromatographic purification.

Bromination at the 3-Position

After fluorination, selective bromination at the 3-position is performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination of 5-fluoropyridine derivative | Br2 or NBS, solvent (e.g., acetonitrile), room temperature to 60°C | Introduction of bromine at the 3-position |

The bromination is controlled to avoid polybromination and maintain regioselectivity.

Introduction of the Carboxylic Acid Group at 2-Position

Two main approaches are used:

Direct carboxylation of a 3-bromo-5-fluoropyridine precursor using strong bases (e.g., n-butyllithium) and carbon dioxide gas at low temperatures (-78°C to -10°C), followed by acidic workup to yield the carboxylic acid.

Oxidation of aldehyde intermediates : Starting from 3-bromo-5-fluoropyridine-2-carbaldehyde, oxidation using agents like potassium permanganate or chromium trioxide converts the aldehyde to the carboxylic acid.

Representative Synthetic Route Summary

| Step No. | Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-5-nitropyridine | Diazotization + fluorination (acid, NaNO2, fluoroborate) | 50-70 | Formation of 5-fluoropyridine derivative |

| 2 | 3-Bromo-5-fluoropyridine | Bromination (Br2 or NBS, acetonitrile) | 70-90 | Selective bromination at 3-position |

| 3 | 3-Bromo-5-fluoropyridine-2-carbaldehyde | Formylation (Vilsmeier-Haack) | 60-80 | Introduction of aldehyde at 2-position |

| 4 | This compound | Oxidation (KMnO4 or CrO3) or carboxylation (n-BuLi + CO2) | 70-85 | Conversion to carboxylic acid |

Industrial Production Considerations

Continuous flow reactors are employed to improve heat transfer and mixing, enabling better control of exothermic halogenation and diazotization reactions.

Purification typically avoids column chromatography by using crystallization and extraction techniques, improving scalability and cost-effectiveness.

Reaction temperatures are maintained below 100°C, often at ambient pressure, to ensure safety and product stability.

Raw materials such as 2-amino-5-nitropyridine or 2-methoxy-5-aminopyridine are preferred due to availability and cost advantages.

Research Findings and Notes

The improved Blaz-Schiemann reaction is a key fluorination method, converting amino groups to fluorine with high efficiency.

Bromination reactions are optimized by controlling brominating agent equivalents and reaction time to prevent over-bromination.

The carboxylation step using organolithium reagents requires strict temperature control to avoid side reactions and maximize yield.

The synthesis routes are adaptable to produce various substituted fluoropyridine derivatives, useful in pharmaceuticals and agrochemicals.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|---|

| Fluorination | Diazotization-fluorination | Acid (HCl/H2SO4), NaNO2, fluoroborate | 0–5°C, mild heating | 50–70% | Mild, scalable, avoids chromatography |

| Bromination | Electrophilic bromination | Br2 or NBS, acetonitrile | RT to 60°C | 70–90% | Selective, controllable |

| Carboxylation | Organolithium + CO2 or oxidation | n-BuLi, CO2 or KMnO4, CrO3 | Low temp (-78°C) or ambient | 70–85% | High yield, versatile |

| Purification | Crystallization, extraction | Solvents like ethyl acetate, petroleum ether | Ambient | High purity | Cost-effective, industrially feasible |

This comprehensive synthesis overview of this compound integrates diverse research data from patent literature and industrial reports, providing a professional and authoritative guide to its preparation methods. The described methodologies emphasize mild reaction conditions, high yields, and scalability suitable for both laboratory and industrial production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic displacement under specific conditions.

Key Reagents and Conditions

-

Grignard Reactions : In THF at low temperatures (-78°C), alkyl/aryl Grignard reagents selectively displace the bromine atom while retaining the fluorine and carboxylic acid groups .

-

Sandmeyer-Type Fluorination : Diazotization with NaNO₂ and fluoroboric acid enables bromine-to-fluorine substitution, though yields are moderate (55%) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

-

Mechanism : The bromine atom undergoes oxidative addition with palladium(0), followed by transmetallation with boronic acids and reductive elimination .

-

Substituent Effects : The electron-withdrawing carboxylic acid group enhances coupling efficiency by polarizing the C–Br bond .

Functional Group Transformations

The carboxylic acid group enables further derivatization.

Esterification and Amidation

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, ROH | 2-Carboxylate esters | 75–90% | |

| Amidation | HATU, DIPEA, amines | 2-Carboxamide derivatives | 65–80% |

-

Esterification : Thionyl chloride converts the carboxylic acid to an acyl chloride, which reacts with alcohols to form esters .

-

Amidation : Coupling agents like HATU facilitate reactions with primary/secondary amines, yielding bioactive amides .

Comparative Reactivity Analysis

The carboxylic acid group distinctively influences reactivity compared to analogs:

| Compound | Bromine Reactivity | Fluorine Stability | Carboxylic Acid Role |

|---|---|---|---|

| 3-Bromo-5-fluoropyridine | High | Moderate | N/A |

| 5-Bromo-2-thiophenecarboxylic acid | Moderate | N/A | Electron withdrawal |

| 3-Bromo-5-fluoropyridine-2-carboxylic acid | Very high | High | Activates C–Br bond |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Bromo-5-fluoropyridine-2-carboxylic acid serves as a building block in the synthesis of various pharmaceutical agents. Its bromine and fluorine substituents enhance biological activity and selectivity.

- Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. For instance, modifications at the carboxylic acid position have been linked to increased potency against specific cancer cell lines .

Agrochemical Synthesis

This compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. The presence of halogens allows for enhanced interaction with biological targets.

- Data Table: Herbicides Derived from this compound

| Compound Name | Application | Activity Level |

|---|---|---|

| 3-Bromo-5-fluoropyridine | Herbicide | High |

| 3-Bromo-5-fluoropyridine-2-methyl ester | Fungicide | Moderate |

Material Science

In material science, this compound is used in the synthesis of polymers and ligands for catalysis.

- Example : It has been employed as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic structures .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Halogenation of Pyridine Derivatives :

- Reaction of pyridine derivatives with bromine and fluorine sources under controlled conditions.

- Carboxylation Reactions :

- Utilizing carbon dioxide under high pressure to introduce the carboxylic acid group onto the pyridine ring.

Toxicological Profile

While this compound has promising applications, it is essential to consider its toxicological profile:

- Acute Toxicity : Classified as harmful if swallowed or if it comes into contact with skin.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-fluoropyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary based on the context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Bromo-3-fluoropyridine-2-carboxylic Acid

The positional isomer 5-bromo-3-fluoropyridine-2-carboxylic acid (CAS No. 669066-91-5) shares the same molecular formula (C₆H₃BrFNO₂) and weight (220.00 g/mol) as the target compound but differs in substituent arrangement. Key distinctions include:

- Synthetic Applications: The 5-bromo-3-fluoro isomer is explicitly noted for its use in synthesizing catalysts and photoluminescence dyes, whereas the 3-bromo-5-fluoro variant is more commonly utilized in pharmaceutical intermediates .

- Commercial Availability : Both isomers are available at high purity (>97%), but the 3-bromo-5-fluoro derivative (98% purity) is more widely cataloged in commercial databases .

Table 1: Comparison of Positional Isomers

Halogen-Substituted Pyridinecarboxylic Acids

Chlorinated Analogs: 3-Bromo-6-chloro-2-pyridinecarboxylic Acid

3-Bromo-6-chloro-2-pyridinecarboxylic acid (CAS No. 929000-66-8, molecular formula C₆H₃BrClNO₂) replaces the fluorine atom with chlorine. Key differences:

- Molecular Weight : Higher at 236.45 g/mol due to chlorine’s atomic mass.

Methyl-Substituted Derivatives: 5-Bromo-2-pyridinecarboxylic Acid

5-Bromo-2-pyridinecarboxylic acid (CAS No. 30766-11-1, molecular formula C₆H₄BrNO₂) lacks the fluorine substituent.

- Applications : Primarily used as a precursor for metal-organic frameworks (MOFs) and coordination complexes due to its unhindered carboxylic acid group .

Table 2: Halogen-Substituted Derivatives

Functional Group Modifications: Methoxy and Methyl Derivatives

5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic Acid

This derivative (CAS No. 1393534-89-8, C₁₃H₉BrNO₃) introduces a benzyloxy group at the 3-position:

- Solubility : Enhanced lipophilicity compared to the fluorine-substituted parent compound, favoring organic-phase reactions .

- Applications: Used in specialty polymer synthesis and as a ligand in organometallic catalysis .

3-Bromo-5-methylpicolinic Acid

3-Bromo-5-methylpicolinic acid (CAS No. 1133116-49-0, C₇H₆BrNO₂) features a methyl group instead of fluorine:

- Steric Effects : The methyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions but stabilizing radical intermediates .

Actividad Biológica

3-Bromo-5-fluoropyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₃BrFNO₂

- IUPAC Name : 3-bromo-5-fluoropicolinic acid

- CAS Number : 1189513-55-0

- Molecular Weight : 220.00 g/mol

The presence of bromine and fluorine atoms in the structure enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been shown to interact with isocitrate dehydrogenase (IDH), an enzyme critical for cellular metabolism. The inhibition of IDH can lead to altered metabolic pathways, affecting the levels of key metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate, which are essential for cellular signaling and function.

Cellular Effects

The compound influences several cellular processes:

- Modulation of Signaling Pathways : It can alter gene expression and cell signaling pathways, impacting cellular responses to external stimuli.

- Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells, suggesting potential applications in oncology .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value indicating effective growth inhibition .

- It showed selectivity towards cancer cells compared to normal cells, providing a therapeutic window for potential cancer treatments.

-

In Vivo Studies :

- Animal models treated with varying doses exhibited dose-dependent responses. Lower doses effectively inhibited target enzymes without notable toxicity, while higher doses revealed some adverse effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₆H₃BrFNO₂ | Enzyme inhibition, anti-cancer activity |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | Antimicrobial properties |

| 5-Chloro-3-fluoropyridine-2-carboxylic acid | C₆H₃ClFNO₂ | Potential enzyme inhibition |

This table illustrates how variations in halogenation affect biological activity, emphasizing the unique profile of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-5-fluoropyridine-2-carboxylic acid?

Answer:

The synthesis typically involves halogenation and fluorination of pyridine derivatives. A common approach is to start with pyridine-2-carboxylic acid derivatives, introducing bromine and fluorine via electrophilic substitution or cross-coupling reactions. For example:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) to achieve regioselective bromination at the 3-position .

- Fluorination : Fluorine can be introduced via Balz-Schiemann reactions (using diazonium tetrafluoroborate salts) or halogen exchange (e.g., using KF in polar aprotic solvents) .

- Carboxylic Acid Retention : Protect the carboxylic acid group during halogenation using esterification (e.g., methyl esters), followed by hydrolysis .

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:

Key methods include:

- Melting Point Analysis : Compare experimental values with literature data (e.g., 178–180°C for brominated pyridinecarboxylic acids vs. 173–175°C for positional isomers ).

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine in and ) and bromine’s deshielding effects .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acidic mobile phases .

Advanced: How can researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this compound?

Answer:

Low yields often stem from steric hindrance or electronic deactivation. Optimize:

- Catalyst Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for bulky substrates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of the carboxylic acid group .

- Protecting Groups : Temporarily esterify the carboxylic acid to reduce coordination with Pd catalysts .

- Reaction Monitoring : Track intermediates via TLC or in-situ IR to identify quenching points .

Advanced: How should contradictory melting point data in literature be resolved?

Answer:

Discrepancies (e.g., 173–180°C ) may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. DMSO) and compare DSC thermograms .

- Impurity Profiles : Analyze by HPLC to detect co-eluting isomers (e.g., 5-bromo-3-fluoropyridine vs. 3-bromo-5-fluoropyridine) .

- Synthetic Route Variability : Compare melting points from halogenation vs. coupling routes to assess byproduct interference .

Advanced: What strategies improve regioselectivity in electrophilic substitutions of this compound?

Answer:

The carboxylic acid group directs electrophiles to meta/para positions. To enhance selectivity:

- Directed Ortho-Metalation : Use LDA or Grignard reagents to deprotonate specific positions, followed by trapping with electrophiles .

- Steric Blocking : Introduce temporary substituents (e.g., trimethylsilyl groups) to block undesired sites .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites for bromine/fluorine addition .

Advanced: How does the electron-withdrawing carboxylic acid group influence reactivity in cross-couplings?

Answer:

The -COOH group:

- Reduces Electron Density : Deactivates the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. Mitigate by using electron-rich ligands (e.g., XPhos) .

- Promotes Side Reactions : May coordinate with metal catalysts, leading to dimerization. Additives like 1,10-phenanthroline can block coordination .

- Acidity Considerations : Deprotonation (at high pH) forms carboxylate, altering solubility and reactivity. Buffer reactions near pKa (~2.5 for similar acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.